An In-depth Technical Guide to 4-(Decyloxy)-2-fluorobenzoic Acid: Synthesis, Characterization, and Applications
An In-depth Technical Guide to 4-(Decyloxy)-2-fluorobenzoic Acid: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of 4-(Decyloxy)-2-fluorobenzoic acid (CAS No. 106316-02-3), a specialized organic building block. Designed for researchers, medicinal chemists, and materials scientists, this document moves beyond a simple recitation of properties. It delivers field-proven insights into its synthesis, detailed protocols for its characterization, and a discussion of its current and potential applications, with a particular focus on its role in liquid crystal science and as a precursor in drug discovery programs. While this compound is commercially available, its detailed experimental characterization is not widely disseminated in peer-reviewed literature, making the protocols herein essential for any laboratory actively working with this molecule.
Section 1: Physicochemical Properties and Characterization
4-(Decyloxy)-2-fluorobenzoic acid belongs to the class of fluorinated aromatic ethers.[1] The presence of a long aliphatic decyloxy chain, a carboxylic acid functional group, and a fluorine atom ortho to the acid creates a molecule with unique steric and electronic properties. These features are pivotal to its application, influencing its solubility, reactivity, and intermolecular interactions.
Core Compound Data
A summary of the fundamental properties of 4-(Decyloxy)-2-fluorobenzoic acid is presented below.
| Property | Value | Source(s) |
| CAS Number | 106316-02-3 | [1][2] |
| Molecular Formula | C₁₇H₂₅FO₃ | [1][2] |
| Molecular Weight | 296.38 g/mol | [1][2] |
| Canonical SMILES | CCCCCCCCCCOC1=CC(=C(C=C1)C(=O)O)F | [2] |
| Appearance | White to light yellow solid/powder | [3] |
| Storage Conditions | Sealed in a dry environment at 2-8°C | [1] |
Protocol for Melting Point Determination
The melting point is a critical indicator of purity. As no definitive value is consistently reported in the literature, the following protocol for its determination via Differential Scanning Calorimetry (DSC) is recommended.
Causality and Rationale: DSC is chosen over a traditional melting point apparatus for its superior accuracy and ability to detect phase transitions, which is particularly relevant for molecules like this that have demonstrated liquid crystalline properties.[4] The heating rate of 10 °C/min is a standard condition that balances sensitivity with resolution. The nitrogen purge prevents oxidative degradation of the sample at elevated temperatures.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of the dried compound into a standard aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at 25 °C.
-
Ramp the temperature from 25 °C to 200 °C at a rate of 10 °C/min under a nitrogen atmosphere (50 mL/min flow rate).
-
Cool the sample to 25 °C at 10 °C/min.
-
Perform a second heating run under the same conditions to observe the thermal history and confirm transitions.
-
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the second heating curve. Note any other transitions, such as a crystal-to-liquid-crystal phase transition, which would appear as a separate endotherm before the final melting peak.
Section 2: Proposed Synthesis and Purification Protocol
The most logical and industrially scalable route to synthesize 4-(Decyloxy)-2-fluorobenzoic acid is via a Williamson ether synthesis.[5][6] This SN2 reaction involves the nucleophilic attack of a phenoxide on a primary alkyl halide.[1][7]
Reaction Scheme: 2-Fluoro-4-hydroxybenzoic acid + 1-Bromodecane → 4-(Decyloxy)-2-fluorobenzoic acid
Rationale for Reagent and Condition Selection
-
Starting Materials: 2-Fluoro-4-hydroxybenzoic acid is the logical precursor, providing the core aromatic structure. 1-Bromodecane is an excellent primary alkyl halide, which is ideal for the SN2 mechanism, as it is unhindered and has a good leaving group (Br⁻).[5][7]
-
Base: Potassium carbonate (K₂CO₃) is an effective and moderately strong base, suitable for deprotonating both the phenolic hydroxyl and the carboxylic acid. Its use avoids the harsher conditions required by bases like sodium hydride (NaH), reducing potential side reactions.[4]
-
Solvent: Dimethylformamide (DMF) is a polar aprotic solvent that readily dissolves the reactants and facilitates the SN2 mechanism by solvating the potassium cation without hydrogen-bonding to the phenoxide nucleophile, thereby maximizing its reactivity.[4]
Visualized Synthesis Workflow
Caption: Workflow for Williamson Ether Synthesis.
Step-by-Step Synthesis Protocol
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-fluoro-4-hydroxybenzoic acid (1.0 eq.), potassium carbonate (2.5 eq.), and anhydrous DMF.
-
Inert Atmosphere: Flush the flask with an inert gas (Argon or Nitrogen) for 5-10 minutes. This prevents side reactions involving atmospheric moisture or oxygen.
-
Addition of Alkyl Halide: Add 1-bromodecane (1.1 eq.) dropwise to the stirring mixture at room temperature.
-
Heating: Heat the reaction mixture to 80-90 °C and maintain for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a mixture like 30% ethyl acetate in hexanes. A complete reaction is indicated by the disappearance of the 2-fluoro-4-hydroxybenzoic acid spot.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of cold water. Acidify the solution to pH ~2-3 using 1M HCl to protonate the carboxylic acid, causing the product to precipitate.
-
Extraction: If a precipitate does not form readily, transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash with water, followed by a saturated NaCl solution (brine) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield pure 4-(Decyloxy)-2-fluorobenzoic acid.
Section 3: Protocols for Structural Elucidation and Quality Control
Rigorous analytical characterization is paramount to confirm the identity, structure, and purity of the synthesized compound. The following are standard protocols for this purpose.
NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
Rationale: NMR is the most powerful tool for unambiguous structure determination. ¹H and ¹³C NMR confirm the carbon-hydrogen framework, while ¹⁹F NMR is essential for verifying the presence and chemical environment of the fluorine atom.
Expected Chemical Shifts (based on analogous structures):
-
¹H NMR (400 MHz, CDCl₃):
-
~11.0 ppm (s, 1H): Carboxylic acid proton (-COOH).
-
~7.9-8.1 ppm (t, 1H): Aromatic proton H6 (ortho to COOH, coupled to H5 and F).
-
~6.7-6.8 ppm (dd, 2H): Aromatic protons H3 and H5.
-
~4.0 ppm (t, 2H): Methylene protons of the ether linkage (-OCH₂-).
-
~1.8 ppm (quintet, 2H): Methylene protons beta to the ether oxygen (-OCH₂CH₂ -).
-
~1.2-1.5 ppm (m, 14H): Remaining methylene protons of the decyl chain.
-
~0.9 ppm (t, 3H): Terminal methyl protons of the decyl chain (-CH₃).
-
-
¹³C NMR (101 MHz, CDCl₃):
-
~165-170 ppm: Carboxylic acid carbon (-C OOH).
-
~160-164 ppm (d, JC-F ≈ 250 Hz): Aromatic carbon C2, directly attached to fluorine.
-
~155-158 ppm: Aromatic carbon C4, attached to the ether oxygen.
-
Plus additional aromatic, ether, and aliphatic signals.
-
-
¹⁹F NMR (376 MHz, CDCl₃): A single signal is expected, with its chemical shift dependent on the reference standard.
FT-IR Spectroscopy
Rationale: Infrared spectroscopy is used to confirm the presence of key functional groups.
Expected Absorption Bands:
-
2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid dimer.
-
~2920 & 2850 cm⁻¹: C-H stretches of the aliphatic decyl chain.
-
~1680-1710 cm⁻¹ (strong): C=O stretch of the carboxylic acid.
-
~1600 & 1500 cm⁻¹: C=C stretches of the aromatic ring.
-
~1250 cm⁻¹: C-O stretch of the aryl ether.
-
~1100-1200 cm⁻¹: C-F stretch.
HPLC-UV Protocol for Purity Assessment
Rationale: High-Performance Liquid Chromatography (HPLC) is the standard for determining the purity of organic compounds. A reverse-phase method is suitable for this molecule's polarity.
Visualized Analytical Workflow:
Caption: HPLC workflow for purity analysis.
Step-by-Step Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient Program: Start at 70% B, ramp to 100% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to 254 nm.
-
Analysis: Purity is calculated based on the area percentage of the main product peak relative to all other peaks in the chromatogram.
Section 4: Known and Potential Applications
Liquid Crystal Stationary Phases
The most significant published application of 4-(Decyloxy)-2-fluorobenzoic acid is as a liquid crystal stationary phase for gas chromatography.[4] A study demonstrated its utility in separating structural isomers.[4]
Mechanism of Action: The molecule's rod-like shape, arising from the para-substituted aromatic ring and the linear decyl chain, allows it to form ordered mesophases (liquid crystal states) at elevated temperatures.[4] In the liquid crystal state, the molecules have long-range orientational order but are fluid. This ordered environment allows for highly selective interactions with analytes, enabling the separation of isomers with subtle differences in shape and polarity that are difficult to resolve on conventional GC columns.[4] The surface of this material was found to have an acidic character, which influences its interaction with polar probes.[4]
Building Block in Drug Discovery
While specific drugs derived from this exact molecule are not prominent, its structural motifs are highly relevant in medicinal chemistry. Fluorobenzoic acids are key intermediates in the synthesis of a wide range of pharmaceuticals.[8]
-
Role of Fluorine: The incorporation of a fluorine atom can significantly enhance a drug's metabolic stability by blocking sites susceptible to cytochrome P450 oxidation. It can also increase binding affinity to target proteins by participating in favorable electrostatic interactions and alter the acidity (pKa) of nearby functional groups.[9]
-
Role of the Alkoxy Chain: The long decyloxy chain dramatically increases the molecule's lipophilicity (fat-solubility). In drug design, tuning lipophilicity is crucial for controlling a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, including its ability to cross cell membranes.
This compound is therefore a valuable precursor for creating complex molecules with targeted pharmacological activities, particularly for anti-inflammatory drugs, analgesics, and compounds aimed at specific enzymes or receptors.[9]
Section 5: Safety and Handling
4-(Decyloxy)-2-fluorobenzoic acid is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory.
-
Hazard Statements:
-
Precautionary Measures:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[5][10]
-
Handling: Avoid breathing dust.[5] Wash hands thoroughly after handling.[10]
-
-
First Aid:
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[5][10]
-
Skin Contact: Wash off with plenty of soap and water. If irritation occurs, seek medical advice.[5][10]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[5][10]
-
References
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PubChem. 4-Fluorobenzoic Acid. National Center for Biotechnology Information. Available from: [Link]
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Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available from: [Link]
-
Taylor & Francis Online. Williamson ether synthesis – Knowledge and References. Available from: [Link]
-
Cankurtaran, Z., & Yakar, Y. (2020). Evaluation of the surface properties of 4-(Decyloxy) benzoic acid liquid crystal and its use in structural isomer separation. National Institutes of Health. Available from: [Link]
-
Wikipedia. 4-Fluorobenzoic acid. Available from: [Link]
-
Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available from: [Link]
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Organic Syntheses. p-FLUOROBENZOIC ACID. Available from: [Link]
-
Cheméo. Chemical Properties of 2-Fluorobenzoic acid, 4-benzyloxyphenyl ester. Available from: [Link]
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Autechaux. Applications of 4-Amino-2-fluorobenzoic Acid in Pharmaceutical Research. Available from: [Link]
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